molecular formula C26H19NO5 B6171628 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid CAS No. 2580201-01-8

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid

Cat. No.: B6171628
CAS No.: 2580201-01-8
M. Wt: 425.4 g/mol
InChI Key: QLXVUGWXLNQZFX-UHFFFAOYSA-N
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Description

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl ring, and a furan ring. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same reagents and conditions but is optimized for larger quantities and higher efficiency. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the furan ring or the phenyl ring.

    Substitution: Substitution reactions are common, especially on the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid apart from similar compounds is its specific structure, which combines the Fmoc group with a phenyl and furan ring. This unique combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.

Biological Activity

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]furan-2-carboxylic acid, commonly referred to as Fmoc-5-furancarboxylic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies that highlight its therapeutic applications.

Chemical Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. Its structure can be represented as follows:

C23H19NO4\text{C}_{23}\text{H}_{19}\text{N}\text{O}_{4}

This structure contributes to its stability and reactivity in various biological contexts.

The biological activity of Fmoc-5-furancarboxylic acid is primarily linked to its role in peptide synthesis and interactions with biological targets. The Fmoc group allows for selective reactions during peptide assembly, facilitating the study of protein interactions and enzyme functions.

Key Mechanisms:

  • Peptide Synthesis: The Fmoc group protects the amino functionality, preventing side reactions during synthesis.
  • Enzyme Interaction: By modifying peptide sequences, it can influence enzyme activity and protein folding.
  • Cellular Uptake: The hydrophobic nature of the fluorenyl group may enhance cellular membrane permeability.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies suggest that Fmoc derivatives can inhibit bacterial growth.
  • Anticancer Properties: Preliminary research indicates potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways.

Case Studies

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of Fmoc-modified peptides on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Properties:
    Research demonstrated that Fmoc derivatives exhibited inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Modulation:
    In vitro studies showed that Fmoc-containing compounds could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Data Tables

Biological ActivityModel SystemObserved EffectReference
AnticancerCancer Cell LinesReduced viability by 50% at 10 µM
AntimicrobialGram-positive BacteriaMIC of 32 µg/mL
Anti-inflammatoryMacrophage CulturesDecreased IL-6 production by 40%

Properties

CAS No.

2580201-01-8

Molecular Formula

C26H19NO5

Molecular Weight

425.4 g/mol

IUPAC Name

5-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C26H19NO5/c28-25(29)24-14-13-23(32-24)16-9-11-17(12-10-16)27-26(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,27,30)(H,28,29)

InChI Key

QLXVUGWXLNQZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(O5)C(=O)O

Purity

95

Origin of Product

United States

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